Ethyl 2-ethoxy-5-methylbenzoylformate
Overview
Description
Ethyl 2-ethoxy-5-methylbenzoylformate is an organic compound with the molecular formula C13H16O4. It is a benzoylformate derivative, characterized by the presence of ethoxy and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-5-methylbenzoylformate typically involves the esterification of 2-ethoxy-5-methylbenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-5-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoylformates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-ethoxy-5-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-5-methylbenzoylformate involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to form products that participate in metabolic pathways. The ethoxy and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxybenzoate: Similar structure but lacks the methyl group.
Methyl 2-ethoxy-5-methylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 2-methoxy-5-methylbenzoylformate: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 2-ethoxy-5-methylbenzoylformate is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-5-methylphenyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-11-7-6-9(3)8-10(11)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXHKOITLJECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196798 | |
Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443354-41-3 | |
Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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